molecular formula C19H16Cl2N2O2S B3286973 5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]- CAS No. 834888-63-0

5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-

Cat. No.: B3286973
CAS No.: 834888-63-0
M. Wt: 407.3 g/mol
InChI Key: PQVFQMOSUCGZFB-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative featuring a 2-chloro-substituted thiazole core with a carboxamide group at position 5. The amide nitrogen is uniquely branched, bearing two substituents: a 2-chloro-6-methylphenyl group and a 4-methoxybenzyl group. Thiazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity, making this compound a candidate for further exploration.

Properties

IUPAC Name

2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-12-4-3-5-15(20)17(12)23(18(24)16-10-22-19(21)26-16)11-13-6-8-14(25-2)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVFQMOSUCGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N(CC2=CC=C(C=C2)OC)C(=O)C3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]- is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activities as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C16H13Cl2N5OSC_{16}H_{13}Cl_{2}N_{5}O_{S}
  • Molecular Weight : 394.28 g/mol
  • CAS Number : 302964-08-5

5-Thiazolecarboxamide functions primarily as a protein tyrosine kinase inhibitor . It has been identified as an intermediate in the synthesis of Dasatinib, a well-known dual BCR/ABL and Src family kinase inhibitor used in cancer treatment. The inhibition of these kinases plays a crucial role in regulating cell proliferation and survival, making this compound a potential therapeutic agent against various cancers.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment : As an intermediate for Dasatinib, it is implicated in the treatment of chronic myeloid leukemia (CML) and other malignancies.
  • Antioxidant Activity : Research indicates that thiazole derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

  • Dasatinib and Its Derivatives :
    • A study highlighted that thiazole derivatives, including 5-thiazolecarboxamide, exhibit potent antitumor activity in preclinical assays. These compounds effectively inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Oxidative Stress Reduction :
    • Another investigation revealed that thiazolidine derivatives related to thiazole compounds significantly enhance cellular growth while reducing intracellular reactive oxygen species (ROS) levels. This suggests a protective role against oxidative damage .
  • Synthesis and Optimization :
    • The synthesis of new thiazolidin-4-one derivatives has been optimized to enhance their pharmacological profiles. These derivatives have been tested for anticonvulsant activities, showing varying degrees of efficacy compared to standard treatments like Diazepam .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargeted KinaseReference
DasatinibAntitumorBCR/ABLLombardo et al., 2004
ThiazolidineAntioxidantN/AStudy on oxidative stress
Thiazole DerivativeAnticonvulsantN/AVasincu et al., 2014
PropertyValue
Melting Point280 °C
Purity>98% (HPLC)
AppearanceWhite to light yellow powder

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key structural differences among analogous compounds arise from substituents on the thiazole ring and the amide nitrogen:

Compound Name Molecular Formula Molecular Weight Thiazole Substituent Amide Nitrogen Substituents
Main Compound : 5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]- C₁₉H₁₇Cl₂N₂O₂S ~407.3 2-chloro 2-chloro-6-methylphenyl, 4-methoxybenzyl
: N-(2-chloro-6-methylphenyl)-2-[(4-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide C₁₇H₁₅ClN₄OS 358.84 2-[(4-methylpyridin-2-yl)amino] 2-chloro-6-methylphenyl
: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide C₁₆H₁₃Cl₂N₅OS (inferred) ~408.3 2-[(6-chloro-2-methylpyrimidinyl)amino] 2-chloro-6-methylphenyl
: Dasatinib Dimer Impurity (Piperazine-linked dimer) C₃₆H₃₄Cl₂N₁₂O₂S₂ 801.77 None (dimeric structure) Two thiazolecarboxamide units linked via piperazine
: 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl) C₁₁H₉ClN₂OS (inferred) ~252.7 2-amino 2-chloro-6-methylphenyl

Key Observations :

  • The main compound distinguishes itself with a bis-amide substitution (bulky 4-methoxybenzyl and chloro-methylphenyl groups), enhancing steric hindrance and lipophilicity compared to simpler analogs.
  • ’s compound features a chlorinated pyrimidine substituent , which may enhance rigidity and electron-withdrawing effects.
  • The dimer in exhibits significantly higher molecular weight and reduced solubility due to its piperazine linker.
  • ’s compound replaces the chloro group with an amino substituent, increasing polarity and reactivity.
Physicochemical Properties
Compound Solubility Storage Conditions Appearance
Main Compound Likely low (inferred from substituents) Not reported Not reported
’s Compound Moderate (pyridine enhances solubility) Not reported Not reported
’s Compound Low (chlorine-rich substituents) Not reported Not reported
’s Dimer Very slight in DMSO Refrigerator Off-White to Dark Beige
’s Compound High (amino group increases polarity) Not reported Not reported

Key Differences :

  • The main compound’s 4-methoxybenzyl group likely reduces aqueous solubility compared to ’s pyridine-containing analog.
  • The dimer in exhibits poor solubility, aligning with its high molecular weight and rigid structure.
  • ’s compound, with its amino group, is expected to have superior solubility in polar solvents.

Research Findings and Implications

  • Steric Effects : The branched amide substitution in the main compound may hinder interactions with biological targets compared to simpler analogs like ’s compound.
  • Dimerization : ’s dimer highlights the trade-off between molecular complexity and solubility, a critical factor in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-thiazolecarboxamide derivatives with dual aryl substitutions, and how can reaction conditions be optimized?

  • Methodology :

  • Use a two-step approach: (i) Condensation of substituted phenyl isothiocyanates with trichloroethylcarboxamides in acetonitrile under reflux (1–3 minutes), followed by (ii) cyclization in DMF with iodine and triethylamine to eliminate sulfur and form the thiazole core .
  • Optimize solvent choice (e.g., DMF for cyclization) and catalyst ratios (e.g., iodine:triethylamine = 1:1.2) to improve yield and purity. Monitor intermediates via TLC and characterize final products using 1^1H/13^13C NMR .
    • Key Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetonitrile, reflux65–78>90%
2DMF, I2_2, Et3_3N45–6085–92%

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR : Identify key signals: (i) Chlorine substituents at C2 of thiazole (δ 7.2–7.5 ppm for aromatic protons), (ii) N-methyl groups (δ 2.8–3.1 ppm), and (iii) methoxy protons (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 406.3) and fragmentation patterns (e.g., loss of Cl or OCH3_3 groups) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?

  • Methodology :

  • Antimicrobial : Use agar diffusion assays against S. aureus and E. coli with MIC (Minimum Inhibitory Concentration) determination (concentration range: 5–100 µg/mL) .
  • Antitumor : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC50_{50} values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

  • Methodology :

  • Synthesize analogs with modified substituents: (i) Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity; (ii) vary the N-aryl group (e.g., 2,6-dichlorophenyl) to assess steric effects .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like EGFR or COX-2, followed by enzymatic inhibition assays .
    • Key Table :
Substituent ModificationBiological Activity (IC50_{50}, µM)Target Enzyme Affinity (kcal/mol)
4-OCH3_3 (Parent)12.5 ± 1.2-7.8 (EGFR)
4-NO2_28.3 ± 0.9-8.5 (EGFR)

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid in vitro degradation (e.g., t1/2_{1/2} < 30 minutes) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H2_2O2_2 (3%) at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen atmosphere .

Methodological Considerations

Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?

  • Methodology :

  • Follow the INCHEMBIOL framework: (i) Measure logP (octanol-water partition coefficient) to predict bioaccumulation; (ii) use Daphnia magna acute toxicity tests (48-hour LC50_{50}) .

Q. How can computational models predict metabolic pathways and toxicity profiles?

  • Methodology :

  • Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation at C5 of thiazole) and flag potential hepatotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-
Reactant of Route 2
Reactant of Route 2
5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-

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